1-Methyl-2-oxoindoline-5-carboxylic acid
Overview
Description
1-Methyl-2-oxoindoline-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxoindoline-5-carboxylic acid involves a solution of a precursor compound in ethyl acetate and methanol. This solution is treated with 10% Pd/C and stirred under hydrogen for 18 hours. The mixture is then filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide the desired product.Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxoindoline-5-carboxylic acid can be determined by NMR spectroscopy. The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
1-Methyl-2-oxoindoline-5-carboxylic acid is a solid substance . Its melting point is 273.0–274.0°C . The compound has a molecular weight of 191.18 g/mol.Scientific Research Applications
Application in Cancer Research
Scientific Field
Biomedical Sciences - Oncology
Summary of the Application
The compound has been evaluated for its potential anti-cancer properties, particularly against lung cancer . It’s been studied in the context of A549 human lung adenocarcinoma epithelial cells .
Methods of Application
The compound was likely applied to the cancer cells in a controlled laboratory setting, and its effects on cell proliferation were observed . The exact methods and technical details are not specified in the available resources.
Results or Outcomes
The compound showed some promise in inhibiting cell proliferation . However, the exact results, including any quantitative data or statistical analyses, are not provided in the available resources.
Application in Drug Development
Scientific Field
Summary of the Application
1-Methyl-2-oxoindoline-5-carboxylic acid is used in the development of biologically active compounds for the treatment of various disorders . It’s available for purchase for pharmaceutical testing .
Methods of Application
The compound is likely used in the synthesis of new drugs, although the exact methods and technical details are not specified in the available resources .
Results or Outcomes
The outcomes of these applications are not specified in the available resources .
Application in Kinase Inhibition
Scientific Field
Biomedical Sciences - Pharmacology
Summary of the Application
The compound is part of a class of molecules known as 3-(1H-pyrrol-2-yl) methylene-indolin-2-one analogs, which have been widely applied in the development of anti-cancer agents . These molecules are particularly useful for inhibiting Ser/Thr kinases .
Methods of Application
The compound is likely used in the synthesis of kinase inhibitors, although the exact methods and technical details are not specified in the available resources .
Results or Outcomes
The outcomes of these applications are not specified in the available resources .
Application in Apoptotic Pathway Targeting
Scientific Field
Biomedical Sciences - Cell Biology
Summary of the Application
With advances in molecular cell biology, many proteins involved in cellular apoptotic pathways have been identified and employed as molecular targets for anti-cancer therapy . A number of small molecules targeting these proteins have been discovered .
Methods of Application
The compound is likely used in the synthesis of small molecules that target proteins involved in cellular apoptotic pathways, although the exact methods and technical details are not specified in the available resources .
Results or Outcomes
Application in RAF/MEK/ERK Signaling Cascade Inhibition
Summary of the Application
The RAF/MEK/ERK signaling cascade is an important target for anti-cancer drug discovery . 3-(1H-pyrrol-2-yl) methylene-indolin-2-one analogs, which include 1-Methyl-2-oxoindoline-5-carboxylic acid, have been widely applied in the development of anti-cancer agents .
Methods of Application
The compound is likely used in the synthesis of inhibitors for the RAF/MEK/ERK signaling cascade, although the exact methods and technical details are not specified in the available resources .
Results or Outcomes
Application in Pharmaceutical Testing
Scientific Field
Summary of the Application
1-Methyl-2-oxoindoline-5-carboxylic acid is available for purchase for pharmaceutical testing . It’s used in the development of biologically active compounds for the treatment of various disorders .
Methods of Application
The compound is likely used in the synthesis of new drugs, although the exact methods and technical details are not specified in the available resources .
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOSQDXUJQZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210473 | |
Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxoindoline-5-carboxylic acid | |
CAS RN |
167627-05-6 | |
Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167627-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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